molecular formula C13H20N2O3 B1383184 tert-Butyl 4-hydroxy-4,5-dihydro-1H-pyrrolo[1,2-a][1,4]diazepine-2(3H)-carboxylate CAS No. 1823395-32-9

tert-Butyl 4-hydroxy-4,5-dihydro-1H-pyrrolo[1,2-a][1,4]diazepine-2(3H)-carboxylate

Cat. No. B1383184
CAS RN: 1823395-32-9
M. Wt: 252.31 g/mol
InChI Key: MIQDTHRSKHBIRP-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrrolo[1,2-a][1,4]diazepine, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound likely includes a pyrrolo[1,2-a][1,4]diazepine core, which is a bicyclic structure containing nitrogen atoms. The “tert-Butyl” and “4-hydroxy” groups are likely attached to this core .

Scientific Research Applications

Synthetic Applications in Heterocyclic Chemistry

The compound has been utilized in the synthesis of saturated fused heterocyclic systems. For instance, Moskalenko and Boev (2014) demonstrated its use in creating tert-butyl 5-oxo-2,3,4,5,7,8,9,9a-octahydro-1H-pyrrolo[1,2-a][1,4]-diazepine-2-carboxylate, a promising intermediate for the synthesis of N-substituted diazepines with a fused pyrrole ring (Moskalenko & Boev, 2014).

Molecular Structure and Characterization

Vallat et al. (2009) explored the diastereoselectivity of Mukaiyama crossed-aldol-type reactions involving tert-butyl 2-oxo-2,5-dihydropyrrole-1-carboxylate derivatives. Their study contributes to understanding the molecular orientation and hydrogen bonding in such compounds (Vallat et al., 2009).

Potential in Developing Non-Peptide Mimetics

Sheng et al. (2015) reported the acid-induced conversion of a related compound, exploring its potential as a template for developing constrained non-peptide mimetics. This indicates its role in novel synthetic strategies for pharmaceutical research (Sheng et al., 2015).

Application in the Synthesis of Radioligands

He et al. (1994) synthesized a radioligand, [123I]tert-Butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, from a similar compound, indicating its application in developing imaging agents for neurological research (He et al., 1994).

Use in the Synthesis of Diazepin-Based Scaffolds

Research has also focused on the synthesis of novel molecular scaffolds based on diazepin rings, where related compounds serve as key intermediates. These scaffolds have potential applications in peptide mimetics and drug design (Weitz et al., 1997).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled. Always follow appropriate safety procedures when handling chemical compounds .

Future Directions

The future research directions could involve exploring the biological activity of this compound and its derivatives, optimizing its synthesis process, and investigating its potential applications in areas such as medicinal chemistry .

properties

IUPAC Name

tert-butyl 4-hydroxy-1,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-7-10-5-4-6-14(10)8-11(16)9-15/h4-6,11,16H,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQDTHRSKHBIRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CN2C=CC=C2C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-hydroxy-4,5-dihydro-1H-pyrrolo[1,2-a][1,4]diazepine-2(3H)-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 4-hydroxy-4,5-dihydro-1H-pyrrolo[1,2-a][1,4]diazepine-2(3H)-carboxylate
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tert-Butyl 4-hydroxy-4,5-dihydro-1H-pyrrolo[1,2-a][1,4]diazepine-2(3H)-carboxylate
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tert-Butyl 4-hydroxy-4,5-dihydro-1H-pyrrolo[1,2-a][1,4]diazepine-2(3H)-carboxylate
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tert-Butyl 4-hydroxy-4,5-dihydro-1H-pyrrolo[1,2-a][1,4]diazepine-2(3H)-carboxylate

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